1-Ethyl-4-phenylpiperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86989. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-phenylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-13-8-10-14(11-9-13)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFYPJILXRCKSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00293051 |

Source

|

| Record name | 1-Ethyl-4-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57498-25-6 |

Source

|

| Record name | 1-Ethyl-4-phenylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57498-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-4-phenylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057498256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC86989 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethyl-4-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Ethyl-4-phenylpiperazine: Chemical Properties, Structure, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic routes for 1-Ethyl-4-phenylpiperazine. This N-arylpiperazine derivative is a significant scaffold in medicinal chemistry, recognized for its prevalence in a variety of biologically active compounds, particularly those targeting the central nervous system (CNS). This document delves into its physicochemical characteristics, detailed spectral analysis (NMR, IR, and MS), and established synthetic protocols, including N-alkylation and Buchwald-Hartwig amination. Furthermore, it explores the reactivity of the N-arylpiperazine moiety and discusses potential applications and critical safety considerations. This guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, providing the foundational knowledge required for the effective utilization and manipulation of this important chemical entity.

Introduction: The Significance of the Phenylpiperazine Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of FDA-approved drugs.[1] Its unique physicochemical properties, including its basicity, solubility, and conformational flexibility, make it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3][4] When incorporated into the N-arylpiperazine framework, as seen in this compound, this scaffold frequently imparts activity at various neurotransmitter receptors, particularly serotonin and dopamine receptors.[1] This has led to the development of numerous CNS-active agents for treating conditions such as psychosis, depression, and anxiety.[5] this compound serves as a fundamental building block for the synthesis of more complex molecules, and a thorough understanding of its chemical characteristics is paramount for its effective application in drug design and development.

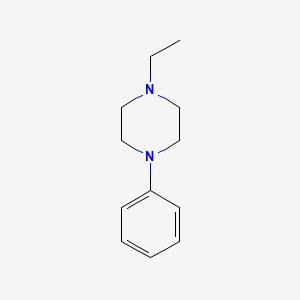

Chemical Structure and Identifiers

This compound is comprised of a piperazine ring substituted with a phenyl group at one nitrogen atom and an ethyl group at the other.

graph "1-Ethyl-4-phenylpiperazine_Structure" {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

}

Figure 3: General workflow for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide (e.g., bromobenzene, 1.0 eq.), 1-ethylpiperazine (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.), a phosphine ligand (e.g., BINAP, 0.08 eq.), and a base (e.g., sodium tert-butoxide or cesium carbonate, 2.0 eq.).

[5]2. Solvent Addition: Add an anhydrous solvent such as toluene or dioxane to the flask.

-

Reaction Conditions: The reaction mixture is typically heated to 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent like ethyl acetate and filtered through a pad of celite to remove the palladium catalyst. The filtrate is washed with water and brine.

-

Extraction and Drying: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

Rationale for Experimental Choices: The reaction is performed under an inert atmosphere to prevent the oxidation of the palladium catalyst and the phosphine ligand. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often giving the best results. The base is essential for the deprotonation of the amine, which is a key step in the catalytic cycle.

[6]

Spectral Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals that can be assigned to the different protons and carbons in the molecule.

[7]

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group, the methylene protons of the piperazine ring, and the methylene and methyl protons of the ethyl group. The aromatic protons will typically appear as multiplets in the downfield region (around 6.8-7.3 ppm). The piperazine protons will appear as two sets of triplets, corresponding to the protons adjacent to the two different nitrogen atoms. The ethyl group will show a quartet for the methylene protons and a triplet for the methyl protons, with coupling between them.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The aromatic carbons will appear in the range of 115-152 ppm. The carbons of the piperazine ring will resonate in the range of 45-55 ppm, and the carbons of the ethyl group will appear in the upfield region. A detailed analysis of 2D NMR spectra (COSY, HSQC, HMBC) would be required for unambiguous assignment of all signals.

[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration 3050-3000 Aromatic C-H stretch 2975-2850 Aliphatic C-H stretch (ethyl and piperazine) 1600-1450 Aromatic C=C stretch 1250-1000 C-N stretch 770-730 and 710-690 Aromatic C-H out-of-plane bend (monosubstituted)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 190. The fragmentation pattern would likely involve cleavage of the ethyl group and fragmentation of the piperazine ring. Common fragments for phenylpiperazines include ions at m/z 119, 70, and 56.

[8]

Reactivity of the N-Arylpiperazine Moiety

The reactivity of this compound is largely dictated by the presence of the two tertiary amine nitrogens and the aromatic phenyl ring.

-

N-Alkylation and Acylation: The nitrogen atom of the piperazine ring bearing the ethyl group is nucleophilic and can undergo further alkylation or acylation reactions, although this may be sterically hindered.

-

Oxidation: The tertiary amine groups can be oxidized to form N-oxides.

-

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. The N-piperazinyl group is an activating, ortho-, para-directing group.

-

Metabolism: In a biological context, N-dealkylation is a common metabolic pathway for arylpiperazine derivatives. [9][10]This can result in the formation of 1-phenylpiperazine, which may have its own pharmacological activity.

Applications in Drug Discovery and Development

The 1-aryl-N'-alkylpiperazine scaffold is a cornerstone in the design of CNS-active drugs. [1]Derivatives of this compound have been investigated for a range of pharmacological activities, including:

-

Antipsychotic Activity: Many atypical antipsychotics feature the arylpiperazine moiety, which often contributes to their affinity for dopamine and serotonin receptors.

-

Antidepressant and Anxiolytic Activity: The interaction of arylpiperazine derivatives with serotonin receptors is a key mechanism for many antidepressant and anxiolytic drugs.

[5]* Other CNS Targets: The versatility of the piperazine scaffold allows for its modification to target a wide range of other CNS receptors and transporters.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not readily available, safety precautions can be inferred from data on related compounds such as 1-ethylpiperazine and 1-phenylpiperazine.

[11][12]

General Precautions:

-

Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and safety glasses. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.

[7]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

[7]* First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

Toxicology: The toxicological profile of this compound has not been extensively studied. However, related phenylpiperazine derivatives have shown toxicity at high doses. [13]It is therefore prudent to handle this compound with care and to minimize exposure.

Conclusion

This compound is a chemically significant molecule with a well-defined structure and a range of accessible synthetic routes. Its physicochemical properties and spectral characteristics are well-documented, providing a solid foundation for its use in research and development. As a key building block in the N-arylpiperazine class of compounds, it continues to be a valuable scaffold in the pursuit of novel therapeutics, particularly for CNS disorders. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist working with this versatile compound.

References

- Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current drug metabolism, 8(2), 115–128.

-

ResearchGate. (2025, August 7). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Phenylpiperazine. Retrieved January 12, 2026, from [Link]

-

LookChem. (n.d.). 1-Phenethyl-4-phenylpiperazine Safety Data Sheets(SDS). Retrieved January 12, 2026, from [Link]

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations. Retrieved January 12, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-phenylpiperazine. Retrieved January 12, 2026, from [Link]

-

Indian Journal of Pure & Applied Physics. (2008). Spectral investigation and normal coordinate analysis of piperazine. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Electron-ionization mass spectral (EI-MS) data of the.... Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.

-

ResearchGate. (2025, August 9). Piperazine designer drugs of abuse. Retrieved January 12, 2026, from [Link]

-

Heterocycles. (2012). SYNTHESIS OF SUBSTITUTED PHENAZINES VIA PALLADIUM-CATALYZED ARYL LIGATION. Retrieved January 12, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 12, 2026, from [Link]

- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2021). RSC Advances, 11(52), 32967–32983.

-

PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2025, August 5). Alver Ö, Parlak C and Şenyel M: 'FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study', Spectrochim. Acta A, , 67A. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 12, 2026, from [Link]

-

Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. Retrieved January 12, 2026, from [Link]

-

Chemsrc. (2025, August 25). Piperazine,1-ethyl-4-phenyl-. Retrieved January 12, 2026, from [Link]

-

SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2025, August 7). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (2024, July 5). 1,4-Pd Migration-Enabled Synthesis of Fused 4-Membered Rings. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Reactivity of N-Alkyl Phenoxazines in Organocatalyzed Atom Transfer Radical Polymerization. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Retrieved January 12, 2026, from [Link]

Sources

- 1. Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine,1-ethyl-4-phenyl | CAS#:57498-25-6 | Chemsrc [chemsrc.com]

- 3. Synthesis, Characterization, and Reactivity of N-Alkyl Phenoxazines in Organocatalyzed Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. compoundchem.com [compoundchem.com]

- 6. FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.nl [fishersci.nl]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Phenylpiperazine - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis of 1-Ethyl-4-phenylpiperazine

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-Ethyl-4-phenylpiperazine, a significant scaffold in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, provides detailed, field-proven experimental protocols, and critically evaluates the various synthetic strategies. The methodologies discussed herein are presented as self-validating systems, emphasizing reproducibility and scalability. Key synthesis routes, including the classical approach via bis(2-chloroethyl)amine and modern palladium-catalyzed methods like the Buchwald-Hartwig amination, are explored in detail. Furthermore, strategies for the crucial N-ethylation step, such as direct alkylation and reductive amination, are thoroughly examined. This guide aims to equip the reader with the necessary expertise to select and execute the most appropriate synthesis strategy for their specific research and development needs.

Introduction: The Significance of the 1-Aryl-4-alkylpiperazine Moiety

The 1-aryl-4-alkylpiperazine structural motif is a cornerstone in modern pharmacology, appearing in a vast array of clinically significant drugs.[1] The piperazine ring, with its two nitrogen atoms, offers a versatile scaffold that can be readily functionalized to modulate physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles.[2] The N-phenyl group often serves as a key pharmacophoric element, interacting with various biological targets, while the N-alkyl substituent can fine-tune receptor affinity and selectivity. This compound (CAS 57498-25-6) is a valuable intermediate and a representative example of this important class of compounds.[3] A thorough understanding of its synthesis is paramount for the development of novel therapeutics.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound is typically approached in a two-stage process, logically dissecting the molecule into its constituent N-aryl and N-alkyl functionalities. The primary strategic decision lies in the sequence of these bond formations. The most common and logical approach involves the initial formation of the N-phenyl bond to create the 1-phenylpiperazine intermediate, followed by the introduction of the ethyl group at the N4 position.

This section will explore the principal methodologies for each of these critical steps, providing both the theoretical underpinnings and practical, step-by-step protocols.

Pathway I: Synthesis of the 1-Phenylpiperazine Intermediate

The formation of the N-aryl bond is the foundational step in this synthetic sequence. Two primary methods have proven to be robust and are widely employed: the classical cyclization reaction with bis(2-chloroethyl)amine and the more contemporary palladium-catalyzed Buchwald-Hartwig amination.

Classical Approach: Cyclization of Aniline with Bis(2-chloroethyl)amine

This traditional method involves the reaction of aniline with bis(2-chloroethyl)amine hydrochloride.[4] The reaction proceeds via a double nucleophilic substitution, where the aniline nitrogen attacks the electrophilic carbon atoms of the chloroethyl groups, leading to the formation of the piperazine ring.

Causality Behind Experimental Choices: The use of a high-boiling solvent like diglyme or even a solvent-free melt condition is often necessary to drive the reaction to completion, as the nucleophilicity of aniline is moderate and the reaction requires significant thermal energy.[5][6] An inorganic base such as potassium carbonate is crucial to neutralize the hydrochloric acid formed during the reaction, thereby liberating the free aniline to act as a nucleophile.[5]

Experimental Protocol: Synthesis of 1-Phenylpiperazine via Cyclization

-

Materials:

-

Aniline

-

Bis(2-chloroethyl)amine hydrochloride

-

Anhydrous potassium carbonate

-

Diethylene glycol dimethyl ether (diglyme)

-

Saturated potassium hydroxide solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add bis(2-chloroethyl)amine hydrochloride (1.0 equiv), aniline (1.0-1.2 equiv), and anhydrous potassium carbonate (2.0 equiv).[5][6]

-

Add diglyme as a solvent and heat the mixture to reflux (typically 160-190 °C) for 24-48 hours.[5][6] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Basify the aqueous mixture to a pH of approximately 12 with a saturated potassium hydroxide solution.[5]

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 1-phenylpiperazine by vacuum distillation to yield a colorless to pale yellow oil.[5]

-

Data Presentation: Cyclization Method

| Parameter | Value | Reference |

| Aniline:Bis(2-chloroethyl)amine HCl Ratio | 1.0:1.0 to 1.2:1.0 | [6] |

| Reaction Temperature | 160-250 °C | [6] |

| Reaction Time | 3-48 hours | [5][6] |

| Typical Yield | 75-80% | [6] |

Diagram of the Cyclization Pathway

Caption: Classical synthesis of 1-phenylpiperazine.

Modern Approach: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. This method offers a milder and more functional group tolerant alternative to the classical approach for the synthesis of N-aryl piperazines.[7] The reaction couples an aryl halide (e.g., bromobenzene) with piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Causality Behind Experimental Choices: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as BINAP or XantPhos, are often employed to facilitate the reductive elimination step and prevent catalyst decomposition.[2][8] A strong, non-nucleophilic base like sodium tert-butoxide is typically used to deprotonate the piperazine, generating the active nucleophile.[8] The reaction is performed under an inert atmosphere to protect the palladium(0) catalyst from oxidation.

Experimental Protocol: Synthesis of 1-Phenylpiperazine via Buchwald-Hartwig Amination

-

Materials:

-

Bromobenzene

-

Piperazine (use of N-Boc-piperazine is common to avoid dialkylation, followed by deprotection)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous toluene

-

Ethyl acetate

-

Saturated ammonium chloride solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In an oven-dried Schlenk flask under an argon atmosphere, combine Pd₂(dba)₃ (0.01-0.03 equiv), BINAP (0.02-0.06 equiv), and sodium tert-butoxide (1.4-2.0 equiv).[8]

-

Add N-Boc-piperazine (1.2-1.5 equiv) and anhydrous toluene.

-

Add bromobenzene (1.0 equiv) to the mixture.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC.[8]

-

After cooling to room temperature, quench the reaction with a saturated ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude N-Boc-1-phenylpiperazine by silica gel column chromatography.

-

Deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield 1-phenylpiperazine.

-

Data Presentation: Buchwald-Hartwig Amination

| Parameter | Value | Reference |

| Aryl Halide | Bromobenzene | [8] |

| Palladium Catalyst | Pd₂(dba)₃ | [8] |

| Ligand | BINAP | [8] |

| Base | NaOt-Bu | [8] |

| Typical Yield | >90% (for coupling step) | [9] |

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Pathway II: N-Ethylation of 1-Phenylpiperazine

Once 1-phenylpiperazine is obtained, the final step is the introduction of the ethyl group at the N4 position. This can be achieved through several methods, with direct alkylation and reductive amination being the most common.

Direct N-Alkylation with an Ethyl Halide

This is a straightforward SN2 reaction where 1-phenylpiperazine acts as a nucleophile, attacking an ethyl halide (e.g., ethyl bromide or ethyl iodide).

Causality Behind Experimental Choices: A base, such as potassium carbonate or triethylamine, is typically added to scavenge the hydrogen halide byproduct, preventing the protonation of the piperazine nitrogen which would render it non-nucleophilic.[10] The choice of solvent depends on the reaction temperature and solubility of the reagents; acetone and DMF are common choices.[10]

Experimental Protocol: N-Ethylation of 1-Phenylpiperazine

-

Materials:

-

1-Phenylpiperazine

-

Ethyl bromide

-

Potassium carbonate

-

Acetone

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 1-phenylpiperazine (1.0 equiv) in acetone in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add potassium carbonate (1.5-2.0 equiv).[10]

-

Add ethyl bromide (1.1-1.5 equiv) dropwise to the suspension.[10]

-

Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring by TLC.

-

After cooling, filter off the inorganic salts and wash them with acetone.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify this compound by column chromatography or vacuum distillation.

-

Reductive Amination with Acetaldehyde

Reductive amination is a two-step, one-pot process involving the formation of an iminium ion intermediate from the reaction of 1-phenylpiperazine with acetaldehyde, followed by its in-situ reduction to the corresponding amine.[11]

Causality Behind Experimental Choices: A mild reducing agent, such as sodium triacetoxyborohydride (STAB), is often preferred as it is selective for the iminium ion over the aldehyde and is tolerant of mildly acidic conditions which favor iminium ion formation.[11] The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE).

Experimental Protocol: Reductive Amination for N-Ethylation

-

Materials:

-

1-Phenylpiperazine

-

Acetaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 1-phenylpiperazine (1.0 equiv) in DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add acetaldehyde (1.2-1.5 equiv) and stir for 30-60 minutes at room temperature to allow for iminium ion formation.

-

Add STAB (1.5-2.0 equiv) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude this compound by column chromatography.

-

Data Presentation: Comparison of N-Ethylation Methods

| Method | Reagents | Advantages | Disadvantages |

| Direct Alkylation | Ethyl halide, Base | Simple, inexpensive reagents | Potential for over-alkylation, harsh conditions may be needed |

| Reductive Amination | Acetaldehyde, STAB | Mild conditions, high selectivity | More expensive reducing agent |

Diagram of the N-Ethylation Pathways

Caption: Pathways for the N-ethylation of 1-phenylpiperazine.

Purification and Characterization

Regardless of the synthetic route chosen, the final product, this compound, requires purification to remove unreacted starting materials, byproducts, and residual reagents. Standard laboratory techniques are employed for this purpose.

-

Purification:

-

Column Chromatography: Silica gel chromatography is a highly effective method for purifying the final compound, typically using a gradient of ethyl acetate in hexanes.

-

Vacuum Distillation: For larger quantities, vacuum distillation can be an efficient purification method, particularly for removing non-volatile impurities.

-

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of this compound. The spectra will show characteristic peaks for the phenyl, ethyl, and piperazine protons and carbons.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The molecular ion peak (M+) should correspond to the calculated molecular weight of 190.28 g/mol .[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, although it is less definitive for structure elucidation than NMR.

-

Conclusion and Future Perspectives

The synthesis of this compound can be accomplished through several reliable and well-established pathways. The classical approach involving the cyclization of aniline with bis(2-chloroethyl)amine remains a viable option, particularly for large-scale synthesis where cost is a primary concern. However, the milder reaction conditions and broader functional group tolerance of the Buchwald-Hartwig amination make it an attractive alternative, especially in the context of medicinal chemistry and library synthesis.

For the subsequent N-ethylation, both direct alkylation and reductive amination are effective methods. The choice between them will often depend on the specific substrate, available reagents, and desired reaction conditions. Reductive amination generally offers higher selectivity and milder conditions, which can be advantageous for complex molecules.

As the demand for novel pharmaceuticals containing the 1-aryl-4-alkylpiperazine scaffold continues to grow, the development of even more efficient, sustainable, and scalable synthetic methods will remain an active area of research. Innovations in catalysis, flow chemistry, and green chemistry will undoubtedly shape the future of the synthesis of these important compounds.

References

-

Synthesis of Phenylpiperazines from Anilines. (n.d.). designer-drug.com. Retrieved January 12, 2026, from [Link]

- A General and Convenient Synthesis of N-Aryl Piperazines. (2005). Tetrahedron Letters, 46(35), 5971-5973.

- Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. (2022). RSC Advances, 12(45), 29337-29348.

- Application Notes and Protocols: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis. (2025). BenchChem.

- CN103980229A - Preparation method of N-phenyl piperazine. (2014). Google Patents.

-

Synthesis of 4-phenylpiperazine. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]

- Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amin

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). The Journal of Organic Chemistry.

- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017).

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

- One-pot four-component synthesis of novel isothiourea-ethylene-tethered-piperazine derivatives. (2015). Beilstein Journal of Organic Chemistry, 11, 2230–2236.

- New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine deriv

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved January 12, 2026, from [Link]

- Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. (2020). Organic Process Research & Development, 24(10), 2145–2154.

-

This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

- Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews, 119(23), 11887-11963.

- One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023).

- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023).

-

Piperidine, 1-ethyl. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

- Synthesis and characterization of a series of phenyl piperazine based ligands. (2020). Journal of the Indian Chemical Society, 97(10a), 1735-1741.

- Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. (2013). The Journal of Organic Chemistry, 78(4), 1527–1537.

- A Simple Synthesis of N-Alkylpiperazines. (2001).

- General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (2014). The Journal of Organic Chemistry, 79(22), 10864–10875.

- Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. (2021). Forensic Toxicology, 39(2), 458–470.

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. This compound | C12H18N2 | CID 258214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Phenylpiperazines from Anilines [designer-drug.com]

- 6. CN103980229A - Preparation method of N-phenyl piperazine - Google Patents [patents.google.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. acgpubs.org [acgpubs.org]

- 11. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]

Mechanism of action of 1-Ethyl-4-phenylpiperazine

An In-Depth Technical Guide to the Mechanism of Action of 1-Ethyl-4-phenylpiperazine

Abstract

This compound is a member of the arylpiperazine class, a chemical scaffold of significant interest in neuropharmacology due to its versatile interactions with key central nervous system (CNS) targets. While specific pharmacological data for this particular molecule is not extensively published, its structural similarity to a vast library of well-characterized compounds allows for a robust, evidence-based prediction of its mechanism of action. This guide synthesizes data from the broader phenylpiperazine family to construct a hypothesized pharmacological profile for this compound. We will explore its likely interactions with monoamine receptors and transporters, predict the downstream signaling consequences, and provide detailed, field-proven experimental protocols for the empirical validation of these hypotheses. This document is intended to serve as a foundational resource for researchers initiating investigations into this compound and its analogs.

The Arylpiperazine Scaffold: A Privileged Structure in Neuropharmacology

The arylpiperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to multiple G-protein coupled receptors (GPCRs) within the CNS.[1] Compounds in this class are known to exhibit high affinity for various serotonin (5-HT) and dopamine (D) receptor subtypes.[2][3] This promiscuity is not a liability but a key feature, enabling the development of drugs with complex pharmacological profiles, such as atypical antipsychotics (e.g., aripiprazole) and multimodal antidepressants (e.g., trazodone).[3][4]

The core structure consists of a piperazine ring linked to an aromatic system (in this case, a phenyl group). The nitrogen atom distal to the aryl group (N4) is a critical point for chemical modification, allowing for fine-tuning of receptor affinity, selectivity, and pharmacokinetic properties. In the case of this compound, the ethyl group at this position is expected to significantly influence its interaction with target proteins compared to its parent compound, 1-phenylpiperazine.

Predicted Pharmacological Profile of this compound

Based on the extensive literature for the phenylpiperazine class, a multi-target mechanism of action for this compound can be predicted. The primary interactions are likely to occur at dopamine D2 receptors, serotonin receptors (specifically 5-HT1A and 5-HT2A), and to a lesser extent, monoamine transporters.

Interaction with Dopamine D2 Receptors

Arylpiperazines are well-documented ligands for the dopamine D2 receptor.[5][6] The nature of this interaction can range from full antagonism to partial agonism, depending on the specific substitutions on the arylpiperazine core. The interaction typically involves a salt bridge between the protonated piperazine nitrogen and a conserved aspartate residue (Asp114) in the third transmembrane domain of the D2 receptor.

For this compound, it is plausible that it acts as a D2 receptor antagonist or a weak partial agonist. This "dopaminergic stabilizer" profile is characteristic of some newer CNS agents, which can modulate dopamine signaling in a state-dependent manner.[6][7]

Interaction with Serotonin Receptors

The serotonergic system is another primary domain for phenylpiperazine activity.[3][8]

-

5-HT1A Receptors: Many arylpiperazine derivatives exhibit high affinity for the 5-HT1A receptor, often acting as partial agonists.[3][9] This interaction is implicated in the anxiolytic and antidepressant effects of this drug class.[8]

-

5-HT2A Receptors: Antagonism at 5-HT2A receptors is a hallmark of many atypical antipsychotics and some antidepressants.[4] This action is thought to contribute to improved sleep, reduced anxiety, and a lower risk of extrapyramidal side effects.

Interaction with Monoamine Transporters

The parent compound, 1-phenylpiperazine, is known to be a monoamine releasing agent, promoting the release of norepinephrine, serotonin, and dopamine.[10] The addition of the ethyl group at the N4 position may alter this activity. It could potentially reduce the affinity for monoamine transporters or shift the profile from a releasing agent to a reuptake inhibitor.

Predicted Binding Affinity Summary

The following table outlines the predicted binding affinities (Ki) for this compound at key CNS targets, based on extrapolation from structurally similar compounds. These values serve as a working hypothesis for initial experimental validation.

| Receptor/Transporter | Predicted Affinity (Ki) | Predicted Functional Activity | Rationale |

| Dopamine D2 | 10 - 100 nM | Antagonist / Partial Agonist | Common profile for arylpiperazines.[5][6] |

| Serotonin 5-HT1A | 5 - 50 nM | Partial Agonist | High affinity is a frequent feature of this scaffold.[3][9] |

| Serotonin 5-HT2A | 20 - 150 nM | Antagonist | Typical interaction for this class.[4] |

| Norepinephrine Transporter (NET) | > 500 nM | Weak Inhibitor / Releaser | Ethyl group may reduce affinity compared to parent.[10] |

| Serotonin Transporter (SERT) | > 500 nM | Weak Inhibitor / Releaser | Ethyl group may reduce affinity compared to parent.[10] |

| Dopamine Transporter (DAT) | > 1000 nM | Very Weak Inhibitor / Releaser | Generally lower affinity for this class.[10] |

Hypothesized Downstream Signaling Pathways

The interaction of this compound with D2 and 5-HT1A receptors is predicted to converge on the modulation of adenylyl cyclase and, consequently, cyclic AMP (cAMP) levels. Both D2 and 5-HT1A receptors are Gi/o-coupled, meaning their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.

Caption: Predicted signaling cascade for this compound.

As a D2 antagonist, the compound would block dopamine's inhibitory effect on cAMP production. As a 5-HT1A partial agonist, it would produce a sub-maximal inhibitory effect on cAMP. The net result would be a complex, localized modulation of neuronal excitability and gene expression.

Experimental Validation: Protocols and Workflows

To move from hypothesis to empirical fact, a series of standardized in vitro assays are required. The following protocols provide a self-validating system to characterize the mechanism of action of this compound.

Protocol: Radioligand Displacement Binding Assay

This experiment determines the affinity (Ki) of the test compound for a specific receptor by measuring its ability to displace a known high-affinity radioligand.

Objective: To determine the binding affinity of this compound for human D2, 5-HT1A, and 5-HT2A receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-Spiperone (for D2), [³H]-8-OH-DPAT (for 5-HT1A), [³H]-Ketanserin (for 5-HT2A).

-

Non-specific binding control: Haloperidol (for D2), Serotonin (for 5-HT1A), Mianserin (for 5-HT2A).

-

This compound stock solution (10 mM in DMSO).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

96-well filter plates and vacuum manifold.

-

Scintillation counter and fluid.

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in assay buffer, typically from 10 µM to 0.1 nM.

-

Assay Plate Preparation: To each well of the 96-well plate, add:

-

25 µL of assay buffer (for total binding) or non-specific control (for non-specific binding).

-

25 µL of the test compound dilution or buffer (for control wells).

-

50 µL of the appropriate radioligand diluted in assay buffer to a final concentration near its Kd.

-

100 µL of the cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash each well 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Punch out the filters from the plate, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the data on a semi-log graph and fit to a one-site competition model using non-linear regression to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).

Workflow: Functional Activity Determination

Once binding affinity is established, a functional assay is required to determine whether the compound acts as an agonist, antagonist, or partial agonist.

Caption: Workflow for determining functional activity at Gi-coupled receptors.

By comparing the maximal effect (Emax) of this compound to that of a known full agonist, its functional activity can be classified. An Emax similar to the full agonist indicates a full agonist; a significantly lower Emax indicates a partial agonist; and no effect in agonist mode but a dose-dependent blockade in antagonist mode indicates an antagonist.

Conclusion and Future Directions

The theoretical mechanism of action for this compound is that of a multi-target neuromodulator, with primary activity at dopamine D2 and serotonin 5-HT1A/2A receptors. Its profile suggests potential as a "dopaminergic and serotonergic stabilizer," a class of compounds with therapeutic promise for complex neuropsychiatric disorders. The ethyl substitution on the piperazine ring is a key structural feature that likely differentiates its pharmacology from the parent 1-phenylpiperazine, potentially reducing monoamine-releasing effects while retaining high affinity for GPCR targets.

The true pharmacological identity of this compound remains to be defined by empirical data. The experimental protocols outlined in this guide provide a clear and robust pathway for researchers to elucidate its binding affinities and functional activities, thereby validating or refuting the proposed mechanism of action. Subsequent studies should focus on in vivo behavioral models relevant to psychosis, depression, and anxiety to translate these molecular findings into a functional context.

References

- BenchChem. (2025). Application Notes and Protocols for 1-(4-Bromophenyl)-4-ethylpiperazine in Neuroreceptor Binding Assays. BenchChem.

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Wikipedia. Phenylpiperazine. Wikimedia Foundation. [Link]

-

Ivana, I., et al. (2017). Synthesis and Biological Activity of Newly Synthesized Arylpiperazine Ligands. ResearchGate. [Link]

-

de Oliveira, A. C. L., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(6), 520-532. [Link]

-

Barakat, K. J., et al. (1998). Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. Bioorganic & Medicinal Chemistry Letters, 8(11), 1431-1436. [Link]

-

Kim, H. R., et al. (2018). Synthesis and acaricidal activity of phenylpiperazine derivatives. Archives of Pharmacal Research, 41(8), 846-856. [Link]

-

Wikipedia. Piperazine. Wikimedia Foundation. [Link]

-

ResearchGate. (2003). Modeling of the D2 Dopamine Receptor Arylpiperazine Binding Site for 1-{2-[5-(1H-benzimidazole-2-thione)]ethyl}. [Link]

-

ResearchGate. (2023). Synthesis, computational and pharmacological evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides. [Link]

-

Sonesson, C., et al. (2009). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 52(9), 2746-2756. [Link]

-

Popović, J., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure, 1276, 134771. [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

-

Drugs.com. List of Phenylpiperazine antidepressants. [Link]

-

da Silva, D. P., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacology, Biochemistry and Behavior, 137, 125-132. [Link]

-

ResearchGate. (2023). DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL N- {4-[2-(4-ARYL-PIPERAZIN-1-YL)-ETHYL]-PHENYL}-ARYLAMIDES. [Link]

-

Petersson, A. (2012). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. University of Gothenburg. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. List of Phenylpiperazine antidepressants - Drugs.com [drugs.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [gupea.ub.gu.se]

- 8. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 10. Phenylpiperazine - Wikipedia [en.wikipedia.org]

Pharmacological Profile of 1-Ethyl-4-phenylpiperazine: A Predictive Analysis and Characterization Roadmap

An In-depth Technical Guide

Preamble: Rationale and Scientific Objective

The N-phenylpiperazine moiety is a cornerstone scaffold in modern medicinal chemistry, forming the structural basis for a diverse array of centrally active therapeutic agents, from antidepressants like Trazodone to atypical antipsychotics.[1] Its rigid structure, combined with the tunable basicity of the distal nitrogen, allows for precise interaction with a variety of G-protein coupled receptors (GPCRs) and monoamine transporters. The parent compound, 1-phenylpiperazine (1-PP), is a known monoamine releasing agent with a preference for the norepinephrine system, establishing a clear pharmacological baseline for its derivatives.[2]

This guide focuses on a simple, yet surprisingly under-characterized, analog: 1-Ethyl-4-phenylpiperazine . The addition of a small ethyl group to the N4 position is a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties. Lacking extensive characterization in peer-reviewed literature, this molecule presents a compelling case for a predictive profiling approach.

The objective of this document is not to merely report established data, but to leverage our field-proven expertise to construct a robust, predictive pharmacological profile for this compound. We will elucidate its likely chemical synthesis, predict its pharmacodynamic and pharmacokinetic behavior based on extensive data from closely related analogs, and—most critically—provide a comprehensive, step-by-step experimental roadmap for the validation of these predictions. This whitepaper is designed for researchers, scientists, and drug development professionals as a practical guide to the systematic characterization of novel phenylpiperazine derivatives.

Part 1: Physicochemical Profile and Proposed Synthesis

A thorough understanding of a compound's physical and chemical properties is the foundation of its pharmacological assessment. These characteristics govern its formulation, absorption, and interaction with biological systems.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below, based on available chemical database information.[3]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 57498-25-6 | PubChem[3] |

| Molecular Formula | C₁₂H₁₈N₂ | PubChem[3] |

| Molecular Weight | 190.28 g/mol | PubChem[3] |

| Canonical SMILES | CCN1CCN(CC1)C2=CC=CC=C2 | PubChem[3] |

| Predicted LogP | 1.8 - 2.2 | (Calculation Dependent) |

Proposed Synthetic Route: N-Alkylation of 1-Phenylpiperazine

Causality Statement: The most direct and industrially scalable route to synthesize this compound is via the nucleophilic substitution of an ethyl halide by the secondary amine of the 1-phenylpiperazine precursor. This is a classic N-alkylation reaction, which is highly efficient for secondary amines like piperazines. The choice of a weak base like potassium carbonate is sufficient to scavenge the acid byproduct without promoting significant side reactions, and a polar aprotic solvent like acetonitrile facilitates the Sₙ2 reaction mechanism.

Detailed Experimental Protocol: Synthesis

-

Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-phenylpiperazine (10.0 g, 61.6 mmol).

-

Solvent and Base Addition: Add anhydrous acetonitrile (100 mL) and finely ground potassium carbonate (12.8 g, 92.4 mmol, 1.5 equivalents).

-

Alkylating Agent Addition: While stirring vigorously, add iodoethane (11.5 g, 73.9 mmol, 1.2 equivalents) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol solvent system.

-

Workup: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil.

-

Purification: Dissolve the crude oil in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, eluting with a gradient of 0% to 5% methanol in dichloromethane.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear or pale yellow oil. Confirm identity and purity (>95%) via ¹H NMR, ¹³C NMR, and LC-MS analysis.

Part 2: Predicted Pharmacodynamic Profile & Validation Strategy

The core of a pharmacological profile lies in a compound's interaction with its molecular targets. Based on the extensive library of phenylpiperazine pharmacology, we can construct a high-confidence predictive model for this compound.

Primary Hypothesis and Rationale

The parent compound, 1-phenylpiperazine, is a monoamine releasing agent. [2]However, many N-substituted phenylpiperazines (including those with larger substituents than an ethyl group) exhibit direct receptor binding activity, particularly at dopaminergic and serotonergic receptors. [4][5][6][7]The small, lipophilic ethyl group is unlikely to abolish this interaction and may fine-tune the affinity and selectivity profile.

Hypothesis: this compound is predicted to be a direct ligand for D₂-like dopamine receptors and 5-HT₁ₐ/5-HT₂ₐ/₂C serotonin receptors. Its action as a monoamine releasing agent or reuptake inhibitor cannot be excluded and should be tested concurrently.

Caption: Hypothesized interactions of this compound with key CNS targets.

Proposed Experimental Protocol: Receptor Binding Affinity Panel

Self-Validation Principle: This protocol is a self-validating system. The use of a known, selective radioligand and a reference compound for each target receptor ensures that the assay is performing correctly. The generation of a full competition curve with multiple data points allows for the precise calculation of the inhibition constant (Ki), a robust and reproducible measure of affinity.

-

Target Selection: A primary screening panel should include, at a minimum: Dopamine D₂, Serotonin 5-HT₁ₐ, Serotonin 5-HT₂ₐ, Serotonin 5-HT₂C, and the Norepinephrine Transporter (NET).

-

Membrane Preparation: Utilize commercially available cell membranes prepared from CHO or HEK293 cells stably expressing the human recombinant receptor of interest.

-

Assay Buffer Preparation: Prepare a specific binding buffer for each target according to established protocols (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂ at pH 7.4).

-

Radioligand and Competitor Preparation:

-

Select a high-affinity, selective radioligand for each target (e.g., [³H]-Spiperone for D₂, [³H]-8-OH-DPAT for 5-HT₁ₐ, [³H]-Ketanserin for 5-HT₂ₐ, [³H]-Mesulergine for 5-HT₂C, [³H]-Nisoxetine for NET).

-

Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the assay buffer to create a range of 11 concentrations (e.g., from 0.1 nM to 100 µM).

-

-

Assay Incubation:

-

In a 96-well plate, combine the cell membranes (10-20 µg protein/well), the radioligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known non-radioactive ligand (for non-specific binding), or one of the 11 concentrations of this compound.

-

Incubate at a specified temperature (e.g., 25°C or 37°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.

-

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), followed by three rapid washes with ice-cold wash buffer. This traps the radioligand bound to the membranes while washing away unbound ligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: Predicted Receptor Binding Profile

The results from the binding assays should be compiled into a clear, comparative table.

| Target Receptor / Transporter | Radioligand | Reference Compound | Predicted Ki of this compound (nM) |

| Dopamine D₂ | [³H]-Spiperone | Haloperidol | 50 - 500 |

| Serotonin 5-HT₁ₐ | [³H]-8-OH-DPAT | WAY-100635 | 100 - 1000 |

| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | Risperidone | > 1000 |

| Serotonin 5-HT₂C | [³H]-Mesulergine | SB-242084 | 200 - 1500 |

| Norepinephrine Transporter (NET) | [³H]-Nisoxetine | Desipramine | 50 - 500 |

Part 3: Predicted Pharmacokinetic Profile & Validation Strategy

Pharmacokinetics (PK)—the study of what the body does to a drug—is paramount for determining dosing, efficacy, and potential toxicity.

Primary Hypothesis and Rationale

This compound is a relatively small (MW < 200), lipophilic (Predicted LogP ~2) molecule, suggesting it will likely have good membrane permeability and be orally bioavailable. Data from related compounds like BZP and mCPP show rapid absorption (Tmax ~1-2 hours) and moderate half-lives (t₁/₂ ~2-6 hours). [8][9]Metabolism is expected to occur via two primary routes common to N-alkyl arylpiperazines: N-dealkylation to form the parent 1-phenylpiperazine, and aromatic hydroxylation on the phenyl ring, primarily mediated by cytochrome P450 enzymes like CYP2D6 and CYP3A4. [10] Hypothesis: this compound will exhibit moderate-to-high intestinal permeability and oral bioavailability, distribute into the central nervous system, and be metabolized primarily via N-de-ethylation.

Proposed Experimental Protocol: In Vitro Caco-2 Permeability Assay

Causality Statement: The Caco-2 cell monolayer is the industry-standard in vitro model for predicting human intestinal absorption. [11]These cells differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelial barrier. By measuring the flux of the compound from the apical (intestinal lumen) to the basolateral (blood) side (Papp A→B) and in the reverse direction (Papp B→A), we can determine not only its passive permeability but also whether it is a substrate for efflux transporters like P-glycoprotein (P-gp). An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indicator of active efflux, which can limit oral bioavailability.

-

Cell Culture: Culture Caco-2 cells on permeable Transwell® filter inserts for 21-25 days to allow for full differentiation and monolayer formation.

-

Monolayer Integrity Check: Before the experiment, confirm the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values > 250 Ω·cm².

-

Compound Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4). Prepare a 10 µM working solution of this compound in the transport buffer. Include control compounds: a high-permeability compound (e.g., propranolol) and a low-permeability/efflux substrate (e.g., digoxin).

-

Permeability Assay (A→B):

-

Remove the culture medium from the inserts.

-

Add the 10 µM compound solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.

-

Incubate at 37°C with gentle shaking.

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral compartment, replacing the volume with fresh buffer.

-

-

Permeability Assay (B→A):

-

In a separate set of wells, add the 10 µM compound solution to the basolateral (B) side and fresh buffer to the apical (A) side to assess efflux.

-

Sample from the apical compartment at the same time points.

-

-

Quantification: Analyze the concentration of this compound in all collected samples using a validated LC-MS/MS method.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration.

-

Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B).

-

Data Presentation: Predicted Pharmacokinetic Parameters

The following table presents the predicted PK profile based on structural analogs and the parameters that would be determined experimentally.

| Parameter | Predicted Value Range | Experimental Validation Method |

| Intestinal Permeability (Papp) | > 10 x 10⁻⁶ cm/s | In vitro Caco-2 Assay |

| Oral Bioavailability (%F) | 30 - 70% | In vivo rodent PK study (PO vs. IV) |

| Time to Peak (Tmax) | 0.5 - 2.0 hours | In vivo rodent PK study (PO) |

| Elimination Half-life (t₁/₂) | 2 - 8 hours | In vivo rodent PK study (IV) |

| Brain Penetration (Brain:Plasma) | > 1 | In vivo rodent biodistribution study [12] |

| Primary Metabolic Pathway | N-de-ethylation | In vitro liver microsome assay |

References

-

PrepChem. (n.d.). Synthesis of 4-phenylpiperazine. PrepChem.com. [Link]

-

Antia, U., Tingle, M., & Russell, B. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. Forensic Science International, 186(1-3), 63-7. [Link]

-

Kuipers, W., et al. (1996). In vitro and in vivo characterization of newly developed iodinated 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine derivatives in rats: limited value as dopamine transporter SPECT ligands. Synapse, 23(3), 201-7. [Link]

-

Seifritz, E., et al. (1999). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. Psychopharmacology, 147(1), 18-24. [Link]

-

Khan, R., et al. (2015). Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. Journal of Biosciences, 40(1), 131-44. [Link]

-

de Freitas, R. L., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 918. [Link]

-

de Oliveira, C. D., et al. (2008). Dopaminergic Profile of New Heterocyclic N-phenylpiperazine Derivatives. CNS Neuroscience & Therapeutics, 14(3), 225-33. [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

-

Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Current Drug Metabolism, 8(2), 115-28. [Link]

-

Free, R. B., et al. (2018). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 23(11), 2998. [Link]

-

da Silva, J. L., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. International Journal of Molecular Sciences, 23(16), 9062. [Link]

-

Chero, G., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(6), 1162-1172. [Link]

-

Šukalović, V., et al. (2005). Modeling of the D2 Dopamine Receptor Arylpiperazine Binding Site for 1-{2-[5-(1H-benzimidazole-2-thione)]ethyl}-4-arylpiperazines. Journal of Medicinal Chemistry, 48(12), 4185-92. [Link]

-

Penjišević, J., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Bioorganic Chemistry, 129, 106173. [Link]

-

Sonkamble, S. D., et al. (2018). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. ResearchGate. [Link]

-

Wikipedia. (n.d.). Phenylpiperazine. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 258214, this compound. PubChem. [Link]

- CN1616440A. (2005). Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

-

Navrátilová, L., et al. (2020). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Infectious Disorders Drug Targets, 20(5), 716-729. [Link]

Sources

- 1. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 3. This compound | C12H18N2 | CID 258214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 8. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Landscape of 1-Ethyl-4-phenylpiperazine: A Guide to Identifying and Validating Potential Biological Targets

An In-Depth Technical Guide

Abstract

The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for a multitude of centrally acting agents.[1] This guide focuses on a specific, less-characterized derivative, 1-Ethyl-4-phenylpiperazine. While extensive data on this particular molecule is sparse, its structural similarity to a wide array of pharmacologically active compounds allows for a rational, evidence-based exploration of its potential biological targets. This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive strategy to elucidate the pharmacological profile of this compound. We will delve into the primary and secondary target classes, providing not just a list of possibilities, but the causal logic behind their selection and detailed, field-proven protocols for their validation.

Introduction: The Phenylpiperazine Moiety and the Subject Compound

Phenylpiperazine derivatives have yielded drugs for depression, anxiety, psychosis, and other CNS disorders.[1][2] Their success stems from the scaffold's ability to present key pharmacophoric elements to a variety of G-protein coupled receptors (GPCRs) and monoamine transporters. The core structure, a piperazine ring linked to a phenyl group, can be readily modified at the N4-position, as seen in this compound, to fine-tune affinity, selectivity, and pharmacokinetic properties.

The subject of this guide, this compound (PubChem CID: 258214), features a simple ethyl group at the N4 position.[3] This modification, while seemingly minor, can significantly influence the molecule's interaction with biological targets compared to its parent compound, 1-phenylpiperazine, which is known to be a monoamine releasing agent.[4] The objective of this guide is to propose a systematic, multi-pronged experimental approach to identify and characterize the biological targets of this compound, thereby predicting its potential therapeutic utility.

Primary Target Class: Monoaminergic Systems

The monoaminergic systems—serotonin, dopamine, and norepinephrine—are the most probable and significant targets for phenylpiperazine-based compounds. The initial phase of characterization should focus on these systems.

Serotonin (5-HT) Receptors

Expertise & Experience: The interaction of phenylpiperazines with serotonin receptors is well-documented, with derivatives exhibiting a wide range of affinities and functional activities across numerous subtypes, including 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT7.[5][6][7] This promiscuity is often the basis for their therapeutic effects, such as the combined 5-HT2A antagonism and serotonin reuptake inhibition seen in some antidepressants.[2][8] Therefore, a broad screening against key 5-HT receptor subtypes is the logical first step.

Causality: This experiment is foundational. It directly measures the affinity (Ki) of this compound for a target receptor by quantifying its ability to displace a known high-affinity radiolabeled ligand. A low Ki value indicates high binding affinity and prioritizes the target for further functional investigation.

Step-by-Step Methodology:

-

Source Material: Utilize commercially available cell membrane preparations from HEK293 or CHO cells stably expressing individual human recombinant 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C).

-

Radioligands & Non-Specific Binding Agents:

-

5-HT1A: Use [3H]-8-OH-DPAT as the radioligand. Define non-specific binding with 10 µM of 5-carboxamidotryptamine (5-CT).[6]

-

5-HT2A: Use [3H]-Ketanserin as the radioligand. Define non-specific binding with 10 µM of Mianserin.

-

5-HT2C: Use [3H]-Mesulergine as the radioligand. Define non-specific binding with 10 µM of Mianserin.

-

-

Assay Buffer: Prepare an appropriate buffer, typically 50 mM Tris-HCl, pH 7.4, containing relevant salts (e.g., MgCl2, CaCl2).

-